molecular formula C15H24N8O B11012918 N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B11012918
M. Wt: 332.40 g/mol
InChI Key: IAJSRGGWFWGGDV-UHFFFAOYSA-N
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Description

N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a tetrazole ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Formation of the Tetrazole Ring: The tetrazole ring is often formed by reacting an azide with a nitrile compound in the presence of a catalyst such as copper(I) chloride.

    Coupling Reactions: The triazole and tetrazole intermediates are then coupled with a cyclohexyl acetamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide shares structural similarities with other triazole and tetrazole derivatives, such as:
    • 1H-1,2,4-triazole-3-thiol
    • 5-(1H-tetrazol-1-yl)-1H-tetrazole

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C15H24N8O

Molecular Weight

332.40 g/mol

IUPAC Name

N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C15H24N8O/c1-11(2)13-18-14(20-19-13)17-12(24)8-15(6-4-3-5-7-15)9-23-10-16-21-22-23/h10-11H,3-9H2,1-2H3,(H2,17,18,19,20,24)

InChI Key

IAJSRGGWFWGGDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)CC2(CCCCC2)CN3C=NN=N3

Origin of Product

United States

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